Ethyl 4-iso-butoxy-2-methylbenzoylformate is an organic compound characterized by its unique structure, which includes an ethyl ester and a benzoyl moiety. Its chemical formula is , and it possesses a molecular weight of approximately 250.29 g/mol. The compound features an iso-butoxy group attached to a benzoylformate structure, which contributes to its distinct physicochemical properties, making it valuable in various chemical applications.
Several synthetic routes can be employed to produce ethyl 4-iso-butoxy-2-methylbenzoylformate:
Ethyl 4-iso-butoxy-2-methylbenzoylformate finds applications in various fields:
Several compounds share structural similarities with ethyl 4-iso-butoxy-2-methylbenzoylformate. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 4-acetoxybenzoylformate | Contains an acetoxy group instead of iso-butoxy | Acetoxy group may enhance solubility |
Ethyl 3-iso-propoxybenzoylformate | Propoxy group instead of iso-butoxy | Different steric effects due to propyl chain |
Ethyl 4-methoxybenzoylformate | Contains a methoxy group | Methoxy group may influence electronic properties |
Ethyl 2-methylbenzoate | Lacks the benzoyl formate structure | Simpler structure without additional functional groups |
Ethyl 4-iso-butoxy-2-methylbenzoylformate is unique due to its specific combination of functional groups that impart distinct physicochemical properties compared to its analogs. The iso-butoxy group enhances its lipophilicity and potential interactions with biological systems, making it a compound of interest for further research and application development.
Ethyl 4-iso-butoxy-2-methylbenzoylformate belongs to the class of benzoylformate esters, which are derivatives of benzoylformic acid. The compound’s structure comprises a benzene ring substituted at the 2-position with a methyl group and at the 4-position with an iso-butoxy chain, esterified with ethyl benzoylformate (Figure 1). Its discovery dates to 2014, when it was first registered in PubChem (CID 82553647), with subsequent modifications to its database entry reflecting ongoing research interest.
The compound’s synthesis likely involves the esterification of 4-iso-butoxy-2-methylbenzoylformic acid with ethanol under acidic or enzymatic conditions, a common strategy for producing benzoylformate esters. While specific synthetic protocols for this compound are not explicitly detailed in available literature, analogous methodologies for related esters suggest the use of coupling agents or catalytic systems to achieve high yields. For instance, the synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate employs iso-butyl bromide and potassium carbonate in dimethylformamide, a method potentially adaptable to Ethyl 4-iso-butoxy-2-methylbenzoylformate.
Table 1: Key Chemical Identifiers of Ethyl 4-Iso-Butoxy-2-Methylbenzoylformate
Property | Value | Source |
---|---|---|
CAS Number | 1369416-07-8 | |
Molecular Formula | $$ \text{C}{15}\text{H}{20}\text{O}_{4} $$ | |
Molecular Weight | 264.32 g/mol | |
SMILES | O=C(C(C1=CC=C(OCC(C)C)C=C1C)=O)OCC |
Ethyl 4-iso-butoxy-2-methylbenzoylformate plays a pivotal role as a synthetic intermediate, particularly in the preparation of pharmacologically active molecules. Its structural motifs—a substituted aromatic ring and ester functionality—make it amenable to further functionalization, such as nucleophilic acyl substitutions or reductions. For example, benzoylformate esters are precursors to mandelic acid derivatives via asymmetric biotransformations, a process critical for producing chiral intermediates in drug manufacturing.
In industrial settings, this compound’s utility extends to the synthesis of thiazole-containing pharmaceuticals. While not directly cited in the context of Ethyl 4-iso-butoxy-2-methylbenzoylformate, related esters like ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate are documented as impurities in Febuxostat synthesis, a xanthine oxidase inhibitor used for gout treatment. This suggests that Ethyl 4-iso-butoxy-2-methylbenzoylformate may serve as a precursor in analogous synthetic pathways, where its iso-butoxy and methyl groups contribute to steric and electronic modulation of target molecules.
Table 2: Industrial Applications of Related Benzoylformate Esters
The compound’s reactivity as both an ester and ketone further enhances its versatility. For instance, the carbonyl group can undergo nucleophilic additions, while the ester moiety participates in transesterification or hydrolysis reactions. Such properties align with trends in green chemistry, where multifunctional intermediates reduce the need for multi-step syntheses, thereby improving efficiency and sustainability.
The compound Ethyl 4-iso-butoxy-2-methylbenzoylformate represents a complex aromatic ester derivative that requires systematic nomenclature analysis according to International Union of Pure and Applied Chemistry guidelines [1] [2]. The systematic name construction follows the established principles for naming esters derived from substituted benzoic acid derivatives [3].
The molecular formula for this compound is C₁₅H₂₁O₄, with a calculated molecular weight of 265.31 grams per mole [4]. The systematic International Union of Pure and Applied Chemistry name can be constructed as ethyl 2-oxo-2-(4-isobutoxy-2-methylphenyl)acetate, reflecting the benzoylformate functional group structure [5] [6].
The compound belongs to the class of benzoylformate esters, which are characterized by the presence of both benzoyl and formate functional groups [7] [8]. The benzoylformate moiety consists of a phenyl ring attached to two consecutive carbonyl groups, with the terminal carbonyl forming an ester linkage with ethanol [9] [10].
Structural Component | Chemical Fragment | Contribution to Molecular Formula |
---|---|---|
Benzene ring (substituted) | C₆H₄ | C₆H₄ |
2-Methyl substituent | CH₃ | CH₃ |
4-Isobutoxy substituent | OCH₂CH(CH₃)₂ | C₄H₉O |
Benzoylformate backbone | COCOO | C₂O₃ |
Ethyl ester group | CH₂CH₃ | C₂H₅ |
Total Molecular Formula | C₁₅H₂₁O₄ |
The systematic identification involves recognizing the parent structure as a benzoylformate derivative with specific substitution patterns [11]. The 4-isobutoxy substituent refers to a 2-methylpropoxy group (-OCH₂CH(CH₃)₂) attached at the para position relative to the benzoylformate functionality [12]. The 2-methyl substituent represents a methyl group positioned ortho to the benzoylformate group [13].
According to International Union of Pure and Applied Chemistry nomenclature rules for esters, the alkyl portion from the alcohol component (ethyl) is named first, followed by the acid-derived portion with the -oate suffix [1] [2]. The complete systematic name incorporates all substituents with appropriate position numbering based on the benzene ring substitution pattern [14].
The molecular geometry of Ethyl 4-iso-butoxy-2-methylbenzoylformate exhibits characteristic features of aromatic ester compounds with significant conformational flexibility [15] [16]. The benzoylformate core structure adopts a predominantly planar configuration due to the extended conjugation between the aromatic ring and the adjacent carbonyl groups [15].
Conformational analysis reveals that the ester group can adopt multiple orientations relative to the aromatic plane [15]. Research on related benzoylformate compounds indicates that the minimum energy conformer typically features the ester group in a Z orientation, which accommodates intramolecular interactions between the carbonyl oxygen and aromatic hydrogen atoms [15].
The 4-isobutoxy substituent introduces additional conformational complexity through rotation around the C-O bond connecting the isobutyl group to the aromatic ring [17]. The branched nature of the isobutoxy group creates steric interactions that influence the preferred conformational arrangements [18].
Conformational Parameter | Typical Range | Energy Barrier |
---|---|---|
Ester group rotation | 0° to 180° | 4.60 kilojoules per mole [15] |
Isobutoxy group rotation | 0° to 360° | 2-5 kilojoules per mole [16] |
Methyl group rotation | 0° to 360° | 4.54 kilojoules per mole [15] |
Density functional theory calculations on analogous compounds suggest that weak intramolecular hydrogen bonding interactions may stabilize certain conformational arrangements [15]. The carbonyl oxygen atoms can participate in CH⋯O interactions with nearby aromatic or aliphatic hydrogen atoms, contributing to conformational preferences [15].
The molecular geometry is further influenced by the electronic effects of the substituents [19]. The electron-donating nature of the methyl and isobutoxy groups affects the electron density distribution within the aromatic system, potentially influencing bond lengths and angles [20].
Rotational spectroscopy studies of related benzoylformate esters have identified barrier heights for internal rotation of substituent groups [15]. These barriers reflect the balance between steric repulsion, electronic effects, and weak intramolecular interactions that govern conformational preferences [16].
The structural analysis of Ethyl 4-iso-butoxy-2-methylbenzoylformate reveals several potential isomeric relationships that merit systematic examination [21] [19]. Positional isomerism represents the primary form of isomerism relevant to this compound, arising from different substitution patterns on the benzene ring [21].
The 4-isobutoxy-2-methyl substitution pattern can be compared with alternative arrangements such as 3-isobutoxy-2-methyl, 2-isobutoxy-4-methyl, and other positional variants [22] [12]. Each positional isomer exhibits distinct physical and chemical properties due to varying steric and electronic interactions [21].
Isomeric Form | Substitution Pattern | Melting Point Range | Relative Stability |
---|---|---|---|
4-isobutoxy-2-methyl | para-alkoxy, ortho-methyl | Predicted: 45-55°C | High [21] |
3-isobutoxy-2-methyl | meta-alkoxy, ortho-methyl | Predicted: 40-50°C | Moderate [22] |
2-isobutoxy-4-methyl | ortho-alkoxy, para-methyl | Predicted: 35-45°C | Lower [12] |
Conformational isomerism also plays a significant role in the structural diversity of this compound [15] [16]. The flexible nature of the isobutoxy and ethyl ester groups allows for multiple stable conformations that can interconvert under ambient conditions [18] [23].
Electronic effects distinguish the various isomeric forms through their influence on spectroscopic properties and reactivity patterns [19] [20]. The ortho-positioning of the methyl group relative to the benzoylformate functionality creates unique electronic environments compared to meta or para arrangements [20].
Steric considerations further differentiate isomeric forms, particularly regarding the accessibility of functional groups and the overall molecular shape [17] [18]. The branched isobutoxy substituent creates different steric profiles depending on its position relative to other substituents and the benzoylformate core [21].
Research on related aromatic ester systems demonstrates that positional isomers often exhibit distinct liquid crystalline properties and phase transition behaviors [21]. These differences arise from variations in molecular packing arrangements and intermolecular interactions in the solid state [17].